N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-14-7(2-4-12-14)9(16)13-10-6(8(11)15)3-5-17-10/h2-5H,1H3,(H2,11,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCVYZAKSKKALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the pyrazole ring and subsequent functionalization to introduce the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
- N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiophene and pyrazole rings, along with the carboxamide group, provides a versatile scaffold for further functionalization and optimization in various applications.
Biological Activity
N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C10H10N4O2S
- Molecular Weight: 238.28 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives often exhibit their effects through:
- Inhibition of Enzymes: Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Modulation of Receptors: Some derivatives interact with neurotransmitter receptors, influencing pain perception and mood regulation.
- Antimicrobial Activity: The presence of thiophene and carbamide groups may enhance the compound's ability to disrupt bacterial cell walls or inhibit microbial growth.
Biological Activity Overview
Recent studies have highlighted the potential applications of this compound in various fields:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can effectively reduce inflammation. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism similar to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Antimicrobial Properties
The compound has shown promising results against a range of bacterial strains. In one study, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell lines, indicating potential applications in treating neurodegenerative diseases .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
Case Study 1: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, treatment with this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the antimicrobial efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results showed a notable improvement in symptoms and microbiological clearance rates among treated patients .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via hydrazine and β-diketone condensation under acidic conditions. Subsequent functionalization with thiophene-carbamoyl groups requires precise stoichiometric control. Microwave-assisted synthesis (e.g., 80–120°C, DMF solvent) can enhance reaction efficiency by reducing side products. Yield optimization involves monitoring via TLC (silica gel, ethyl acetate/hexane) and purification using column chromatography (≥95% purity). Key reagents include trifluoroacetic anhydride for carbamoylation and Pd/C catalysts for cross-coupling steps .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regiochemistry, particularly distinguishing between N-methylpyrazole isomers. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., expected [M+H]⁺ at m/z 293.08). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives. Infrared (IR) spectroscopy identifies carbamoyl (C=O stretch at ~1680 cm⁻¹) and thiophene (C-S stretch at ~690 cm⁻¹) functional groups .
Q. What are the common chemical reactions this compound undergoes, and how are they monitored?
- Methodological Answer : The compound participates in:
- Nucleophilic substitution : Fluorophenyl groups react with alkoxides (e.g., KOtBu in DMSO).
- Oxidation : Pyrazole rings oxidize with KMnO₄ to form carboxylic acids.
- Reduction : LiAlH₄ reduces carboxamide to amine derivatives.
Reactions are tracked via HPLC (C18 column, 0.1% TFA/ACN gradient) and quantified using UV-Vis at 254 nm. Side products (e.g., over-oxidized thiophenes) are minimized by controlling reaction time and temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.65 µM vs. 2.41 µM for cancer cell lines) often arise from assay conditions. Standardize protocols by:
- Using identical cell lines (e.g., MDA-MB-231 vs. HCT116).
- Controlling for serum concentration (e.g., 10% FBS vs. serum-free).
- Validating apoptosis via caspase-3/7 activation assays or flow cytometry.
Cross-validate with orthogonal assays (e.g., mitochondrial membrane potential via JC-1 staining) to confirm mechanistic consistency .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole-thiophene hybrids?
- Methodological Answer : Prioritize modifications:
- Pyrazole N-methylation : Enhances metabolic stability (test via liver microsome assays).
- Thiophene carbamoyl substitution : Modulate solubility (logP via shake-flask method).
- Heterocycle fusion : Replace thiophene with benzothiazole to improve kinase selectivity.
Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or COX-2. Synthesize analogs via parallel synthesis (96-well plates) and screen in high-throughput bioassays .
Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?
- Methodological Answer : Employ in silico tools:
- ADMET Prediction : Use SwissADME to assess permeability (Caco-2 model) and cytochrome P450 inhibition.
- QSAR Models : Corrogate substituent electronegativity with bioavailability (e.g., fluorine substitution improves t₁/₂).
- MD Simulations : Analyze binding stability (RMSD < 2 Å) to ATP-binding pockets over 100 ns trajectories.
Validate predictions with in vivo PK studies (Sprague-Dawley rats, IV/PO dosing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
